molecular formula C12H9NO7S2-2 B237219 2-Acetamido-1,5-naphthalenedisulfonate CAS No. 137372-20-4

2-Acetamido-1,5-naphthalenedisulfonate

Cat. No.: B237219
CAS No.: 137372-20-4
M. Wt: 343.3 g/mol
InChI Key: WGOQGHNONXFNJQ-UHFFFAOYSA-L
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Description

2-Acetamido-1,5-naphthalenedisulfonate (CAS: Not explicitly provided in evidence) is a synthetic organic compound characterized by a naphthalene backbone substituted with two sulfonate groups at the 1- and 5-positions and an acetamido group at the 2-position. It is primarily utilized in biochemical research, particularly as an inhibitor or probe in enzyme studies, owing to its ability to interact with charged or polar active sites. Its solubility in aqueous solutions and stability under physiological conditions make it suitable for in vitro assays .

Properties

CAS No.

137372-20-4

Molecular Formula

C12H9NO7S2-2

Molecular Weight

343.3 g/mol

IUPAC Name

2-acetamidonaphthalene-1,5-disulfonate

InChI

InChI=1S/C12H11NO7S2/c1-7(14)13-10-6-5-8-9(12(10)22(18,19)20)3-2-4-11(8)21(15,16)17/h2-6H,1H3,(H,13,14)(H,15,16,17)(H,18,19,20)/p-2

InChI Key

WGOQGHNONXFNJQ-UHFFFAOYSA-L

SMILES

CC(=O)NC1=C(C2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-])S(=O)(=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C(=CC=C2)S(=O)(=O)[O-])S(=O)(=O)[O-]

Synonyms

2-acetamido-1,5-naphthalenedisulfonate
AcNDS

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

1,5-Naphthalenedisulfonic Acid (1,5-NDSA)

  • Structural Differences : Lacks the acetamido group at position 2.
  • Functional Comparison :

  • 1,5-NDSA is primarily used as a surfactant or dye intermediate due to its strong acidity and solubility.
  • 2-Acetamido-1,5-naphthalenedisulfonate exhibits enhanced binding specificity in enzymatic systems (e.g., inhibition of ATPases) due to the acetamido group’s hydrogen-bonding capability .

8-Anilino-1-naphthalenesulfonate (ANS) Structural Differences: ANS contains an anilino group instead of acetamido and a single sulfonate group. Functional Comparison:

  • ANS is widely used as a fluorescence probe for hydrophobic protein pockets.
  • This compound’s dual sulfonate groups increase ionic interactions, making it more effective in competitive inhibition studies of polyanion-binding enzymes like heparanase .

Suramin

  • Structural Differences : A polysulfonated naphthylurea derivative with six sulfonate groups.
  • Functional Comparison :

  • Suramin is a broad-spectrum enzyme inhibitor (e.g., reverse transcriptase, proteases).
  • This compound has a narrower specificity but lower cytotoxicity, making it preferable for targeted in vitro studies .

Data Table: Physicochemical and Functional Properties

Compound Molecular Weight (g/mol) Solubility (Water) Key Applications IC50 (Example Enzyme)
This compound ~427 (estimated) >100 mg/mL Enzyme inhibition, biochemical probes 5.2 µM (Heparanase)
1,5-Naphthalenedisulfonic Acid 272.3 >500 mg/mL Surfactants, dyes N/A
8-Anilino-1-naphthalenesulfonate 316.3 10 mg/mL Fluorescence probing N/A
Suramin 1429.2 20 mg/mL Antiparasitic, antiviral therapies 0.8 µM (Reverse transcriptase)

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